2'-acetyl-N-isopropylbiphenyl-2-carboxamide
Description
2’-acetyl-N-isopropylbiphenyl-2-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an acetyl group at the 2’ position and an isopropyl group attached to the nitrogen atom of the carboxamide moiety. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-(2-acetylphenyl)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12(2)19-18(21)17-11-7-6-10-16(17)15-9-5-4-8-14(15)13(3)20/h4-12H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPYCFOVNMHHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-acetyl-N-isopropylbiphenyl-2-carboxamide typically involves the following steps:
Amidation: The carboxylic acid derivative of biphenyl is then reacted with isopropylamine to form the carboxamide. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of 2’-acetyl-N-isopropylbiphenyl-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2’-acetyl-N-isopropylbiphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2’-carboxy-N-isopropylbiphenyl-2-carboxamide.
Reduction: Formation of 2’-acetyl-N-isopropylbiphenyl-2-amine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2’-acetyl-N-isopropylbiphenyl-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’-acetyl-N-isopropylbiphenyl-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and carboxamide groups can form hydrogen bonds with target proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2’-acetylbiphenyl-2-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
N-isopropylbiphenyl-2-carboxamide: Lacks the acetyl group, which may influence its interaction with molecular targets.
2’-acetyl-N-methylbiphenyl-2-carboxamide: Contains a methyl group instead of an isopropyl group, potentially altering its properties.
Uniqueness
2’-acetyl-N-isopropylbiphenyl-2-carboxamide is unique due to the presence of both the acetyl and isopropyl groups, which can enhance its chemical reactivity and biological activity compared to similar compounds. The specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
